![molecular formula C15H13BrN2OS B5552670 N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

N-[(benzylamino)carbonothioyl]-2-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can vary based on the desired functional groups and structural configurations. For instance, Shiue et al. (2003) detailed the synthesis of a serotonin transporter imaging agent through a multi-step process involving the reaction of dibromonitrobenzene with thiobenzamide, followed by reduction and purification steps (Shiue, Fang, & Shiue, 2003). Another example is the synthesis of 2-(N-arylamino)benzothiazoles under solvent-free conditions using microwave irradiation, showcasing the adaptability of synthesis methods in creating complex amides and thioamides (Nahakpam, Chingakham, & Laitonjam, 2015).

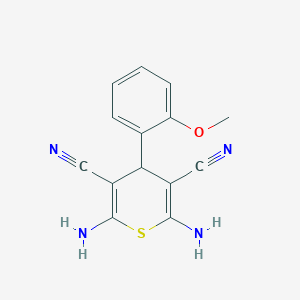

Molecular Structure Analysis

The molecular structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a closely related compound, was extensively characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing a monoclinic space group with precise unit cell dimensions and a strong intramolecular hydrogen bond (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their functional groups. For instance, palladium-catalyzed reactions offer a pathway for direct arylation, demonstrating the compound's reactivity towards forming C-C bonds in the presence of catalytic systems (Chen, Bruneau, Dixneuf, & Doucet, 2013). Oxidative debenzylation reactions are another aspect, highlighting the compound's susceptibility to transformations under specific conditions (Moriyama, Nakamura, & Togo, 2014).

Aplicaciones Científicas De Investigación

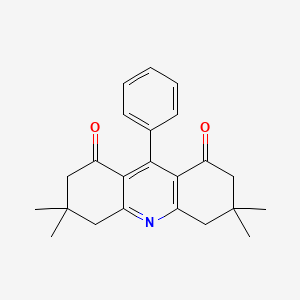

Synthetic Methodologies

The use of N-[(benzylamino)carbonothioyl]-2-bromobenzamide in synthetic chemistry involves innovative approaches such as carbene-catalyzed reactions, palladium-catalyzed amination, and oxidative cyclization. For instance, carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer processes represents a novel reaction mode for transforming benzyl bromides under mild conditions, facilitating direct coupling of electrophilic carbons (Li et al., 2016). Additionally, palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives showcase the versatility of palladium-catalyzed reactions in creating complex structures from simple starting materials (Mancuso et al., 2014).

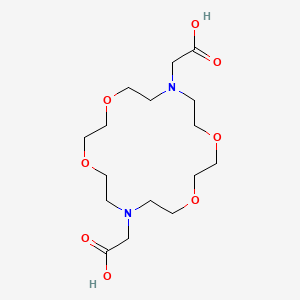

Catalysis and Green Chemistry

Research has focused on the development of new catalytic systems and the promotion of green chemistry principles. Oxidative cyclization of thiobenzanilides to benzothiazoles using alternative electrophilic bromine sources under mild conditions exemplifies the search for greener and more efficient synthetic routes (Moghaddam & Boeini, 2005). Furthermore, the concise approach to benzisothiazol-3(2H)-one via copper-catalyzed tandem reaction in water underscores the industry's move towards more sustainable and environmentally friendly chemical processes (Wang et al., 2012).

Mechanistic Studies

Understanding the mechanisms underlying chemical reactions is crucial for the development of new synthetic methods. Mechanistic studies on the formation of compounds from thioureas reveal insights into the factors influencing the formation of benzamide and thiobenzamide derivatives, offering a theoretical foundation for the development of novel synthetic pathways (Laitonjam & Nahakpam, 2018).

Propiedades

IUPAC Name |

N-(benzylcarbamothioyl)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZTFQQTSWZMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(benzylcarbamothioyl)-2-bromobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)

![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)